![molecular formula C5H4Cl2N2O B1459715 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1858240-03-5](/img/structure/B1459715.png)
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS No. 1858240-03-5) is a chemical compound with significant potential in various biological applications. Its molecular formula is CHClNO, and it has a molecular weight of 179 g/mol. This compound is recognized for its utility in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activities. A study highlighted the synthesis of various pyrazole derivatives that showed significant antibacterial and antifungal properties. Specifically, compounds derived from pyrazoles have been investigated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the 1H-pyrazole structure have demonstrated antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, the presence of the pyrazole ring has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity of Pyrazole Derivatives
Compound Name | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
4-Chloro-5-methyl-1H-pyrazole | Breast (MDA-MB-231) | 15.2 | |
1-Aryl-1H-pyrazole | Lung | 12.5 | |
Pyrazole-based analogs | Colorectal | 10.8 |
Anti-inflammatory Effects
Research has also indicated that pyrazole derivatives can act as anti-inflammatory agents. A review reported that certain pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds
Compound Name | COX Inhibition (%) | Reference |
---|---|---|
Pyrazole derivative A | 70 | |
Pyrazole derivative B | 65 | |
4-Chloro-5-methyl-1H-pyrazole | 68 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The chlorinated pyrazole structure can enhance binding affinity to enzymes and receptors involved in critical biological pathways. For example, its interaction with COX enzymes inhibits the formation of pro-inflammatory mediators .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical and laboratory settings:
- Case Study on Antimicrobial Activity : In vitro studies demonstrated that a series of synthesized pyrazoles showed potent activity against multi-drug resistant bacterial strains, suggesting their potential as lead compounds in antibiotic development.
- Case Study on Anticancer Activity : A specific derivative was tested against breast cancer cell lines and exhibited a dose-dependent reduction in cell viability, with further studies indicating mechanisms involving apoptosis and cell cycle arrest.
Scientific Research Applications
Organic Synthesis
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions, including:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or azides.
- Hydrolysis : This compound can be hydrolyzed to form carboxylic acids.
- Condensation Reactions : It can react with amines to form amides.
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in the development of bioactive compounds. It has shown promise in:
- Antifungal Activity : Research indicates effectiveness against fungal pathogens such as Pyricularia oryzae and Rhizoctonia solani, inhibiting key enzymatic processes within these organisms .
Agricultural Science
In agriculture, this compound is utilized in the formulation of agrochemicals due to its antifungal properties, providing an effective means of disease control in crops.
The biological activity of this compound includes:
- Antifungal Properties : Effective against several fungal pathogens, it disrupts spore germination and mycelial growth.
Case Study 1: Antifungal Research
A study highlighted the compound's effectiveness against Botrytis cinerea, a significant pathogen in horticulture. The mechanism involves the compound's electrophilic nature, allowing it to interact with nucleophiles in fungal cells .
Case Study 2: Medicinal Applications
Investigations into the anticancer effects of pyrazole derivatives have revealed that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines .
Comparison with Related Compounds
Compound Name | Reactivity | Applications |
---|---|---|
This compound | High due to carbonyl chloride group | Organic synthesis, antifungal agents |
4-Chloro-5-methylpyrazole | Moderate | Intermediate in organic synthesis |
4-Chloro-5-methylpyrazole carboxylic acid | Lower than carbonyl chloride | Less reactive for synthetic purposes |
Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYOHZJDXAOFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231640 | |
Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858240-03-5 | |
Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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